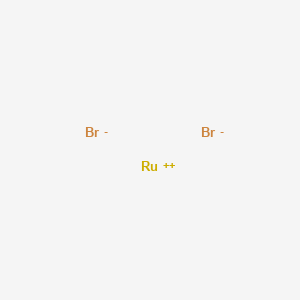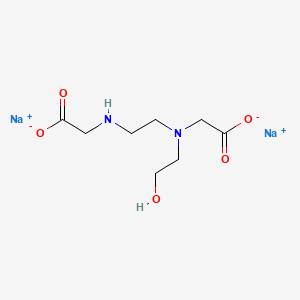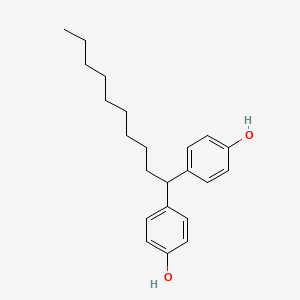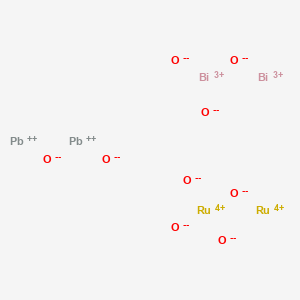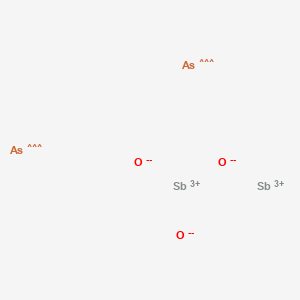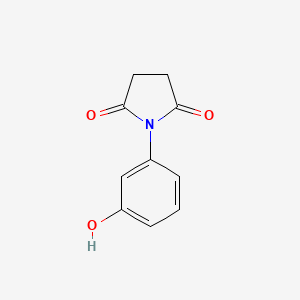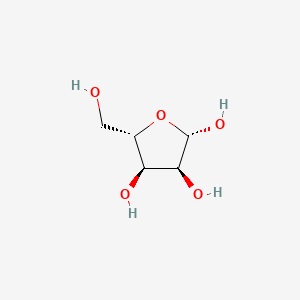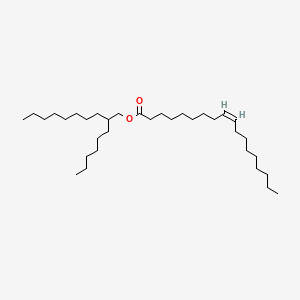
2-Hexyldecyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyldecyl oleate is an ester formed from the reaction between 2-hexyldecanol and oleic acid (cis-9-octadecenoic acid). It is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties . This compound is known for its ability to soften and smoothen the skin, making it a popular ingredient in various skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyldecyl oleate can be synthesized through a multi-step reaction process. One common method involves the reaction of heptanal with potassium hydroxide at high temperatures (195-245°C) and atmospheric pressure (760 Torr) using a Dean-Stark apparatus . This is followed by a reaction with toluene-4-sulfonic acid in toluene at 120°C, again using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of hexyldecyl oleate often involves the esterification of oleic acid with 2-hexyldecanol. This process typically uses acid catalysts to speed up the reaction and achieve higher yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.
Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.
Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.
Reduction: Reducing agents can reduce the oleic acid component to form different products.
Major Products Formed:
Hydrolysis: Oleic acid and 2-hexyldecanol.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: Reduced forms of oleic acid derivatives.
Aplicaciones Científicas De Investigación
Hexyldecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin cells and its potential as a skin-conditioning agent.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetic industry as an emollient, emulsifier, and skin-conditioning agent
Mecanismo De Acción
Hexyldecyl oleate exerts its effects primarily through its emollient and emulsifying properties. As an emollient, it helps to soften and smoothen the skin by forming a protective barrier that prevents moisture loss . As an emulsifier, it allows the formation of stable mixtures of oil and water, which is essential for the formulation of creams and lotions . The molecular targets and pathways involved include the interaction with the skin’s lipid barrier and the reduction of surface tension in emulsions .
Comparación Con Compuestos Similares
- Cetyl oleate: Known for its emollient properties but with a different alcohol component.
- Isopropyl myristate: Commonly used as a skin-conditioning agent but with a shorter fatty acid chain.
- Octyl palmitate: Another emollient with a different fatty acid and alcohol combination.
Propiedades
Número CAS |
94278-07-6 |
|---|---|
Fórmula molecular |
C34H66O2 |
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
2-hexyldecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18- |
Clave InChI |
CKGLIVPMTMQFHL-HNENSFHCSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Key on ui other cas no. |
94278-07-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


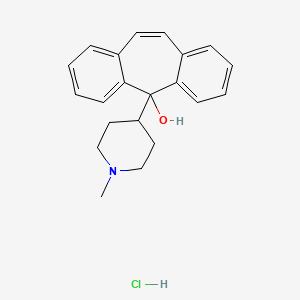
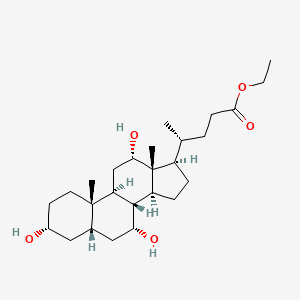
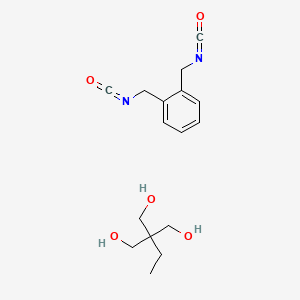
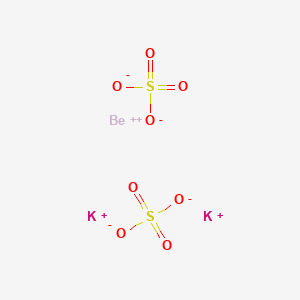
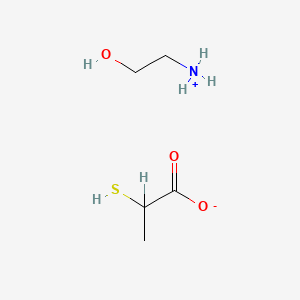
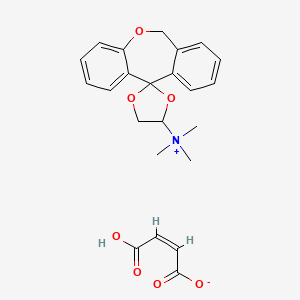
![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)
